Gadoxetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

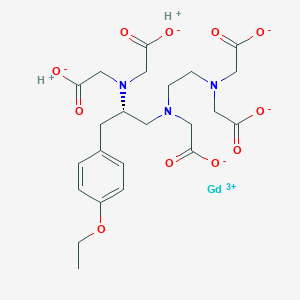

L’acide gadoxétique est un agent de contraste à base de gadolinium utilisé principalement en imagerie par résonance magnétique (IRM) pour améliorer la visibilité des lésions hépatiques. Sa forme saline, le gadoxétate disodique, est commercialisée sous les noms commerciaux Primovist en Europe et Eovist aux États-Unis . Ce composé est particulièrement précieux dans l’imagerie des lésions hépatiques telles que les kystes bénins, les hémangiomes et le cancer du foie en raison de sa capacité à augmenter l’intensité du signal T1 .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L’acide gadoxétique est synthétisé par chélation d’ions gadolinium avec de l’acide éthoxybenzyle diéthylènetriamine pentaacétique (EOB-DTPA). La synthèse implique plusieurs étapes, commençant par la réaction de l’éthoxybenzylamine avec l’acide diéthylènetriamine pentaacétique (DTPA) pour former l’intermédiaire EOB-DTPA. Cet intermédiaire est ensuite complexé avec de l’oxyde de gadolinium pour produire de l’acide gadoxétique .

Méthodes de Production Industrielle : La production industrielle de l’acide gadoxétique implique une voie de synthèse similaire mais à plus grande échelle. Le processus comprend le contrôle minutieux des conditions de réaction telles que la température, le pH et la durée de la réaction pour garantir un rendement et une pureté élevés. Le produit final est purifié par des procédés de cristallisation et de filtration .

Analyse Des Réactions Chimiques

Types de Réactions : L’acide gadoxétique subit principalement des réactions de complexation en raison de la présence de plusieurs groupes carboxylates et amines. Ces groupes peuvent former des complexes stables avec des ions métalliques, en particulier le gadolinium .

Réactifs et Conditions Courants : La synthèse de l’acide gadoxétique implique des réactifs tels que l’éthoxybenzylamine, l’acide diéthylènetriamine pentaacétique et l’oxyde de gadolinium. Les réactions sont généralement effectuées en solutions aqueuses sous des conditions de pH contrôlées pour faciliter la formation de complexes stables .

Produits Principaux : Le principal produit de ces réactions est l’acide gadoxétique lui-même, qui est un complexe stable de gadolinium avec l’acide éthoxybenzyle diéthylènetriamine pentaacétique. Ce complexe est hautement soluble dans l’eau et convient à une utilisation comme agent de contraste en IRM .

4. Applications de la Recherche Scientifique

L’acide gadoxétique a un large éventail d’applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie.

Chimie : En chimie, l’acide gadoxétique est utilisé comme composé modèle pour étudier le comportement de complexation du gadolinium avec divers ligands. Il est également utilisé dans le développement de nouveaux agents de contraste avec des propriétés améliorées .

Biologie : En recherche biologique, l’acide gadoxétique est utilisé pour étudier les mécanismes d’absorption et d’excrétion des hépatocytes. Il aide à comprendre les voies de transport et le rôle des polypeptides de transport des anions organiques (OATP) dans la fonction hépatique .

Médecine : L’acide gadoxétique est largement utilisé en imagerie médicale pour diagnostiquer et surveiller les maladies du foie. Il est particulièrement utile pour distinguer les différents types de lésions hépatiques et pour évaluer la fonction hépatique chez les patients atteints de maladies hépatiques chroniques .

Industrie : Dans l’industrie pharmaceutique, l’acide gadoxétique est utilisé dans le développement et les tests de nouveaux agents de contraste en IRM. Il joue également un rôle dans les processus de contrôle qualité pour garantir la sécurité et l’efficacité des agents de contraste .

Applications De Recherche Scientifique

Diagnostic Imaging in Hepatobiliary Diseases

Gadoxetic acid is predominantly utilized for diagnosing liver diseases, particularly hepatocellular carcinoma and metastatic liver lesions. Its mechanism involves uptake by hepatocytes, allowing differentiation between healthy and diseased liver tissue during the hepatobiliary phase of MRI.

Detection of Liver Lesions

This compound-enhanced MRI has shown superior sensitivity in detecting focal liver lesions compared to conventional imaging techniques. A study demonstrated that this compound-enhanced MRI had a sensitivity of 86% for detecting colorectal liver metastases ≤ 1.0 cm, significantly higher than that of contrast-enhanced computed tomography (CT) .

| Imaging Modality | Sensitivity (%) | Specificity (%) |

|---|---|---|

| This compound-Enhanced MRI | 86 | Not specified |

| Contrast-Enhanced CT | 46 | Not specified |

Evaluation of Liver Function

The hepatobiliary phase provides crucial information regarding liver function. Studies have shown that hypointensity in the hepatobiliary phase correlates with liver dysfunction, making this compound a valuable tool for assessing conditions such as hepatic sinusoidal obstruction syndrome (HSOS) .

Pre-Surgical Planning and Treatment Monitoring

This compound is increasingly used for pre-surgical assessment and monitoring treatment responses in liver cancer patients.

Pre-Surgical Assessment

In a multicenter trial, this compound-enhanced MRI was found to be non-inferior to CT in guiding treatment decisions for curative versus palliative strategies in patients with hepatocellular carcinoma . The study showed that this compound-enhanced MRI provided more accurate staging information, influencing surgical planning in approximately 45% of cases.

Monitoring Treatment Response

This compound-enhanced imaging is effective in monitoring responses to systemic therapies. A retrospective study indicated that changes in hepatic enhancement patterns post-treatment could predict patient outcomes, highlighting its role in personalized treatment strategies .

Advanced Imaging Techniques and Future Directions

The integration of artificial intelligence and advanced imaging techniques with this compound-enhanced MRI is paving the way for more precise assessments of liver diseases.

Artificial Intelligence Applications

Recent advancements include the use of deep learning algorithms to analyze this compound-enhanced images for staging liver fibrosis . These techniques enhance diagnostic accuracy and facilitate early detection of liver pathologies.

Investigational Uses

Ongoing research is exploring additional applications of this compound, such as its potential role in assessing biliary function and predicting treatment responses in chronic liver diseases .

Case Studies

Case Study 1: Detection of Metastatic Melanoma

A study evaluated the effectiveness of this compound-enhanced MRI in detecting melanoma liver metastases. The findings indicated high sensitivity and specificity, confirming its utility in oncological imaging .

Case Study 2: Hepatic Sinusoidal Obstruction Syndrome

In patients with HSOS post-chemotherapy, this compound-enhanced MRI revealed significant correlations between imaging findings and liver function tests, underscoring its diagnostic value .

Mécanisme D'action

L’acide gadoxétique exerce ses effets en formant un complexe stable avec les ions gadolinium. Ce complexe est sélectivement absorbé par les hépatocytes et excrété dans la bile. L’absorption de l’acide gadoxétique par les hépatocytes est médiée par les polypeptides de transport des anions organiques (OATP), tandis que son excrétion est facilitée par les protéines associées à la résistance aux médicaments multiples (MRP) . Cette absorption et excrétion sélectives améliorent le contraste entre le tissu hépatique sain et les lésions lors de l’IRM .

Comparaison Avec Des Composés Similaires

L’acide gadoxétique est unique parmi les agents de contraste à base de gadolinium en raison de son absorption hépatique spécifique et de son excrétion biliaire. Cette propriété le rend particulièrement utile pour l’imagerie du foie. Des composés similaires comprennent le gadobenate diméglumine et le gadopentétate diméglumine, qui sont également des agents de contraste à base de gadolinium mais qui ne possèdent pas l’absorption hépatique spécifique de l’acide gadoxétique .

Composés Similaires :

- Gadobenate diméglumine

- Gadopentétate diméglumine

- Gadotérate méglumine

Ces composés sont utilisés dans diverses applications d’IRM mais ne fournissent pas le même niveau d’imagerie hépatique spécifique que l’acide gadoxétique .

Propriétés

Formule moléculaire |

C23H30GdN3O11 |

|---|---|

Poids moléculaire |

681.7 g/mol |

Nom IUPAC |

2-[[(2S)-2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron |

InChI |

InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3/p-3/t17-;/m0./s1 |

Clé InChI |

PCZHWPSNPWAQNF-LMOVPXPDSA-K |

SMILES |

[H+].[H+].CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |

SMILES isomérique |

[H+].[H+].CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |

SMILES canonique |

[H+].[H+].CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Synonymes |

disodium gadoxetate eovist gadolinium (4S)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanoic acid disodium salt gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid gadolinium ethoxybenzyl DTPA gadoxetate disodium gadoxetic acid gadoxetic acid disodium Gd-EOB-DTPA primovist |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.